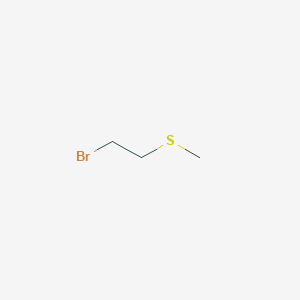

1-Bromo-2-(methylsulfanyl)ethane

説明

Synthesis Analysis

The synthesis of similar compounds, like 1-Iodo-2-(methylthio)ethane, has been achieved through ring-opening reactions of thiirane with MeI in MeCN, indicating possible synthetic routes for 1-Bromo-2-(methylsulfanyl)ethane via analogous processes (Anklam, Mohan, & Asmus, 1987). The radical cations of similar compounds undergo rapid cyclization to sulfonium salts, highlighting a pathway that might be relevant for 1-Bromo-2-(methylsulfanyl)ethane's synthesis under certain conditions.

Molecular Structure Analysis

The molecular structure and crystallography of related compounds provide a foundation for understanding 1-Bromo-2-(methylsulfanyl)ethane's structure. For example, studies on 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane reveal crystallization in monoclinic space groups, suggesting potential similarities in crystalline behavior and structural characteristics with 1-Bromo-2-(methylsulfanyl)ethane (González-Montiel et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds indicate the reactivity of the methylthio group and the potential for intermolecular interactions. The stabilization of radical cations in 1-Iodo-2-(methylthio)ethane through intermolecular interactions suggests that 1-Bromo-2-(methylsulfanyl)ethane could exhibit similar reactivity patterns under appropriate conditions (Anklam, Mohan, & Asmus, 1987).

Physical Properties Analysis

While direct studies on 1-Bromo-2-(methylsulfanyl)ethane's physical properties are scarce, insights can be drawn from related compounds. For instance, the solubility properties and crystalline behavior of similar brominated ethanes have been investigated, providing a basis for inferring the solubility, melting point, and other physical properties of 1-Bromo-2-(methylsulfanyl)ethane.

Chemical Properties Analysis

The chemical properties of 1-Bromo-2-(methylsulfanyl)ethane can be inferred from related research, including its potential to undergo nucleophilic substitution reactions and its reactivity towards electrophiles and radicals. Studies on compounds like 1,1'-Bis(2-bromobenzoylthioureido)ethane and bromodifluoro(phenylsulfanyl)methane highlight the versatility and reactivity of the bromo and methylsulfanyl groups, suggesting similar chemical behavior for 1-Bromo-2-(methylsulfanyl)ethane (Abosaadiya, Yamin, & Hasbullah, 2016); (Kuhakarn et al., 2011).

科学的研究の応用

Chemical Reactions and Properties

Formation of Intermolecular Species with Three-Electron Bonds : 1-Bromo-2-(methylsulfanyl)ethane undergoes radical cation stabilization, resulting in intermolecular S-Br or S-Cl interactions and formation of a three-electron-bonded species, with significant implications in chemical bonding and reaction mechanisms (Anklam, Mohan, & Asmus, 1987).

Synthesis of Organic Intermediates : It's used in synthesizing 1-Bromo-2-(p-nitrophenoxy)ethane, demonstrating its utility in forming complex organic compounds (Liu Qiao-yun, 2004).

Role in Biochemical Processes : 1-Bromo-2-(methylsulfanyl)ethane derivatives are explored in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, highlighting its potential in understanding and manipulating biochemical pathways (Gunsalus, Romesser, & Wolfe, 1978).

Material Science and Crystallography

Preparation and Analysis of Novel Compounds : Its derivatives are used to prepare kinetically stabilized phosphaethene derivatives, contributing to the development of new materials with unique properties (Ito, Kimura, & Yoshifuji, 2003).

Crystal Structure Analysis : The compound is integral in studies involving crystal structure and Hirshfeld surface analysis, providing insights into molecular interactions and packing (González-Montiel, Baca-Téllez, Martínez-Otero, Álvarez-Hernández, & Cruz-Borbolla, 2015).

Environmental Chemistry

Bromination Agent in Organic Chemistry : Its use as a brominating agent in environmentally friendly conditions showcases its potential in green chemistry applications (Kavala, Naik, & Patel, 2005).

Ozone Formation Potential : Studies on similar bromo-compounds like 1-Bromo-propane, which share similar structural characteristics with 1-Bromo-2-(methylsulfanyl)ethane, reveal complex interactions in ozone formation, hinting at its environmental impact (Whitten, Cohen, Myers, & Carter, 2003).

Safety And Hazards

“1-Bromo-2-(methylsulfanyl)ethane” is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its vapors, using it only in well-ventilated areas or outdoors, keeping it away from heat sources, and wearing protective clothing and eye protection .

Relevant Papers

Unfortunately, specific peer-reviewed papers related to “1-Bromo-2-(methylsulfanyl)ethane” were not found in the searched resources . For a more comprehensive literature review, a more detailed search in scientific databases such as PubMed or Web of Science might be necessary.

特性

IUPAC Name |

1-bromo-2-methylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrS/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUGDZNJLIBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339187 | |

| Record name | 1-Bromo-2-(methylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(methylsulfanyl)ethane | |

CAS RN |

54187-93-8 | |

| Record name | 1-Bromo-2-(methylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(methylsulfanyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)